Home > Products > Building Blocks P1328 > 1,2-Benzisoxazol-6-ol
1,2-Benzisoxazol-6-ol - 65685-55-4

1,2-Benzisoxazol-6-ol

Catalog Number: EVT-1673975
CAS Number: 65685-55-4
Molecular Formula: C7H5NO2
Molecular Weight: 135.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1,2-Benzisoxazol-6-ol is a heterocyclic compound that belongs to the class of benzisoxazoles, characterized by the presence of an isoxazole ring fused with a benzene ring. This compound has gained attention in various fields due to its potential biological activities and applications in medicinal chemistry.

Source

1,2-Benzisoxazol-6-ol can be derived from various natural and synthetic sources. It is often synthesized in laboratories for research purposes, particularly in the study of its pharmacological properties and potential therapeutic uses.

Classification

This compound is classified as an aromatic heterocyclic compound due to the presence of both carbon and nitrogen atoms in its ring structure. It is also categorized under the broader class of isoxazoles, which are known for their diverse biological activities.

Synthesis Analysis

Methods

1,2-Benzisoxazol-6-ol can be synthesized through several methods, including:

  • Cyclization Reactions: One common method involves the cyclization of ortho-nitrophenols with α-haloketones in the presence of a base, leading to the formation of the isoxazole ring.
  • Condensation Reactions: Another approach is through condensation reactions involving salicylaldehyde and hydroxylamine followed by cyclization.

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For instance, using polar aprotic solvents can enhance the reaction efficiency.

Molecular Structure Analysis

Structure

The molecular structure of 1,2-Benzisoxazol-6-ol consists of a benzene ring fused to an isoxazole ring. The chemical formula is C_8H_7N_O_2, with a molecular weight of approximately 151.15 g/mol.

Data

  • Molecular Weight: 151.15 g/mol
  • Melting Point: Approximately 150 °C
  • Boiling Point: Not extensively documented but typically high due to aromatic character.
Chemical Reactions Analysis

Reactions

1,2-Benzisoxazol-6-ol can participate in various chemical reactions, including:

  • Nucleophilic Substitution: The hydroxyl group can be substituted under basic conditions.
  • Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles.

Technical Details

The reactivity of 1,2-Benzisoxazol-6-ol is influenced by the electron-withdrawing nature of the nitrogen atom in the isoxazole ring, which can enhance nucleophilicity at certain positions on the benzene ring.

Mechanism of Action

Process

The mechanism of action for 1,2-Benzisoxazol-6-ol varies depending on its biological target. It has been shown to interact with various receptors and enzymes, potentially modulating their activity.

Data

Research indicates that compounds similar to 1,2-Benzisoxazol-6-ol exhibit inhibitory effects on certain kinases and have shown promise as anti-inflammatory agents. The exact pathways are still under investigation but suggest a role in signal transduction modulation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

1,2-Benzisoxazol-6-ol exhibits stability under normal laboratory conditions but may decompose under extreme pH or temperature conditions. Its reactivity profile suggests it can form derivatives that retain biological activity.

Applications

Scientific Uses

1,2-Benzisoxazol-6-ol has several applications in scientific research:

  • Pharmacology: Investigated for its potential as an anti-inflammatory and analgesic agent.
  • Chemical Biology: Used as a building block in the synthesis of more complex pharmaceutical compounds.
  • Material Science: Explored for its properties in developing new materials or coatings due to its stability and reactivity.
Biosynthesis and Microbial Production of 1,2-Benzisoxazol-6-ol

Discovery in Marine Bacterial Symbionts: Bradyrhizobium denitrificans as a Source

The potent antibacterial compound 3,6-dihydroxy-1,2-benzisoxazole (systematically named 1,2-benzisoxazol-6-ol), was first isolated from the marine bacterium Bradyrhizobium denitrificans (strain B158), marking a significant advancement in the search for novel antibiotics against multidrug-resistant pathogens. This discovery emerged from a comprehensive bioassay-guided fractionation strategy applied to 72 liters of bacterial culture, ultimately yielding 1 mg of the pure compound from 14.1 grams of crude extract. The initial screening employed the p-iodonitrotetrazolium chloride (INT) assay, which demonstrated the extract's ability to potentiate erythromycin activity against multidrug-resistant (MDR) Escherichia coli strains MG1655 ΔBC/pABM and MG1655 ΔBC/pXYM. Phylogenetic analysis confirmed the producing organism's identity through 16S rRNA gene sequencing (GenBank Accession no. MF113387.1). Structural elucidation revealed an amorphous white powder with a high-resolution mass spectrometry [M−H]− ion peak at m/z 150.0204, corresponding to the molecular formula C₇H₅NO₃. ¹H NMR data (δH 7.49, 6.75, 6.67) further confirmed the structure as 3,6-dihydroxy-1,2-benzisoxazole. Due to the limited natural yield, the compound was synthesized de novo in two steps (Fig. S1, [1]) and confirmed to be identical to the natural isolate via NMR spectroscopy (Table S1, [1]) [1].

Critically, this benzisoxazole derivative exhibited potent activity against clinically relevant Gram-negative pathogens, particularly multidrug-resistant Acinetobacter baumannii strains. Testing against a panel of four clinical A. baumannii isolates revealed minimum inhibitory concentrations (MICs) ranging from 6.25 μg ml⁻¹ to 50 μg ml⁻¹. Notably, the MDR and carbapenem-resistant strains (CRAB) NR-13382 and L1051 showed the highest susceptibility, with MICs of 6.25 μg ml⁻¹ and 12.5 μg ml⁻¹, respectively (Table 1). A striking observation was the enhanced potency in minimal media (DM01) compared to nutrient-rich Mueller-Hinton broth (MHB). For instance, against A. baumannii UNT 190 and UNT 197, the MIC dropped from 128 μg ml⁻¹ and 16 μg ml⁻¹ in MHB to just 2 μg ml⁻¹ in DM01. This dramatic difference suggested that components in rich media might antagonize the compound's activity, providing an early clue about its mechanism of action [1] .

Table 1: Antibacterial Activity of 3,6-Dihydroxy-1,2-benzisoxazole Against Gram-negative Pathogens [1]

Bacterial StrainMIC in DM01 (µg ml⁻¹)MIC in MHB (µg ml⁻¹)
Acinetobacter baumannii UNT 1902128
Acinetobacter baumannii UNT 197216
Acinetobacter baumannii L1051nt12.5
Acinetobacter baumannii NR-13382nt6.25
Escherichia coli ATCC 25922™0.25-0.5>500
Pseudomonas aeruginosa UCBPP148–16>500
Klebsiella pneumoniae BAA-2146™1-2>500

Metabolic Pathways Linked to Chorismate Pyruvate-Lyase and 4-HB Octaprenyltransferase

The mechanism of action (MOA) of 3,6-dihydroxy-1,2-benzisoxazole (DHBI) was investigated through molecular and biochemical approaches, revealing its potential targeting of critical enzymes in aromatic amino acid and quinone biosynthesis. The pivotal breakthrough came when supplementation of 4-hydroxybenzoate (4-HB) in defined minimal media (DM01) completely reversed the antibacterial activity of DHBI against A. baumannii. This antagonism specifically implicated metabolic pathways utilizing 4-HB as a substrate or intermediate. A systematic analysis of A. baumannii metabolic networks identified two key 4-HB-dependent enzymes as prime candidates for DHBI inhibition: chorismate pyruvate-lyase (CPL) and 4-hydroxybenzoate octaprenyltransferase (UbiA) [1].

  • Chorismate Pyruvate-Lyase (CPL): This enzyme catalyzes the conversion of chorismate, a key shikimate pathway intermediate, directly into 4-HB and pyruvate. CPL provides a shortcut to 4-HB biosynthesis, bypassing the longer route involving phenylalanine or tyrosine degradation. Molecular modeling studies suggested that DHBI, with its planar benzisoxazole core and strategically positioned hydroxyl groups, could competitively bind to the chorismate binding site of CPL. Inhibition of CPL would deplete cellular 4-HB pools, disrupting downstream pathways essential for bacterial survival [1].
  • 4-Hydroxybenzoate Octaprenyltransferase (UbiA): This membrane-associated enzyme prenylates 4-HB with an octaprenyl side-chain, constituting the first committed step in the ubiquinone (Coenzyme Q) biosynthesis pathway. Ubiquinone is an essential electron carrier in the respiratory chain for energy production. Computational docking simulations proposed that DHBI might mimic the 4-HB substrate, binding to UbiA's active site and blocking the prenylation reaction. Depletion of functional ubiquinone would cripple cellular respiration and ATP generation [1] .

Table 2: Key Enzymes Implicated in the Mechanism of Action of 3,6-Dihydroxy-1,2-benzisoxazole [1]

EnzymeEC NumberReaction CatalyzedBiological RoleProposed Interaction with DHBI
Chorismate Pyruvate-Lyase (CPL)EC 4.1.3.40Chorismate → 4-Hydroxybenzoate + PyruvateProvides direct route to 4-HB synthesisCompetitive inhibition at chorismate site
4-HB Octaprenyltransferase (UbiA)EC 2.5.1.394-HB + Octaprenyl diphosphate → 3-Octaprenyl-4-hydroxybenzoateFirst step in ubiquinone biosynthesisSubstrate (4-HB) mimic, blocking prenylation

The structural specificity of DHBI was underscored by testing synthetic analogs. Modifications such as replacing the C6 hydroxyl with methoxy (6) or amino (5) groups, adding a C4 hydroxyl (7), or methylating the isoxazole nitrogen (8, 9) all led to significant loss or complete abolition of antibacterial activity against A. baumannii clinical strains (Table S2, [1]). This structure-activity relationship (SAR) highlights that the 3,6-dihydroxy-1,2-benzisoxazole scaffold is likely optimized by nature for target binding, potentially to the 4-HB binding sites of CPL and/or UbiA. The strict requirement for the hydrogen-bond-donating hydroxyl group at C6 and the intact, conjugated isoxazole ring system supports the hypothesis of specific, high-affinity interactions within these enzymatic pockets [1].

Role of 4-Hydroxybenzoate (4-HB) in Biosynthetic Regulation

The antagonism experiment where exogenous 4-HB rescued A. baumannii growth in the presence of DHBI provides compelling evidence for the compound's primary mode of action involving the disruption of 4-HB metabolism. In minimal media (DM01), where DHBI exhibited its highest potency (MIC as low as 0.25 μg ml⁻¹ for E. coli), the addition of physiologically relevant concentrations of 4-HB (typically in the millimolar range) completely reversed the growth inhibition. This reversal was specific to 4-HB; related aromatic compounds like benzoate, 3-hydroxybenzoate, or 2,4-dihydroxybenzoate did not exhibit the same rescuing effect [1] .

This phenomenon points to a sophisticated feedback regulation and metabolic flux control mechanism within the target bacterium. 4-HB serves as a critical metabolic node with two major fates:

  • Ubiquinone Biosynthesis: As the precursor for UbiA-mediated prenylation, 4-HB flux into this pathway is essential for respiratory chain function.
  • Alternative CPL Substrate/Product: 4-HB itself is the direct product of CPL activity. Exogenous 4-HB likely replenishes the intracellular pool depleted by DHBI's potential inhibition of CPL, or saturates the system to outcompete DHBI at its target site (e.g., UbiA).

The dependency of DHBI's activity on the nutritional environment underscores its biosynthetic vulnerability. The drastically reduced efficacy in rich media (MHB) compared to minimal media (DM01) is attributed to the presence of compounds like 4-HB or its precursors in complex nutrient sources. These components effectively antagonize DHBI by bypassing the metabolic block it imposes. Consequently, the physiological state of the pathogen and its metabolic environment significantly influence the antibiotic efficacy of DHBI. This finding has profound implications for potential therapeutic applications, suggesting that DHBI or its optimized derivatives might be most effective in niches where bacterial metabolism relies heavily on de novo 4-HB synthesis rather than scavenging [1].

Table 3: Impact of Media and 4-Hydroxybenzoate on Antibacterial Activity of 3,6-Dihydroxy-1,2-benzisoxazole [1]

ConditionEffect on DHBI MIC Against A. baumanniiInterpretation
Defined Minimal Media (DM01)Low MIC (2 µg ml⁻¹)Low background 4-HB/precursors; target pathway essential
Rich Media (MHB)High MIC (16-128 µg ml⁻¹)Background 4-HB/precursors antagonize DHBI activity
DM01 + 4-Hydroxybenzoate (4-HB)MIC increased >10-foldExogenous 4-HB bypasses inhibition, replenishes depleted pools, competes with DHBI
DM01 + Benzoate or 3-HydroxybenzoateMinimal changeSpecificity of rescue effect confirms 4-HB pathway involvement

Properties

CAS Number

65685-55-4

Product Name

1,2-Benzisoxazol-6-ol

IUPAC Name

1,2-benzoxazol-6-ol

Molecular Formula

C7H5NO2

Molecular Weight

135.12 g/mol

InChI

InChI=1S/C7H5NO2/c9-6-2-1-5-4-8-10-7(5)3-6/h1-4,9H

InChI Key

OBSZDVDXNVEDKQ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1O)ON=C2

Canonical SMILES

C1=CC2=C(C=C1O)ON=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.